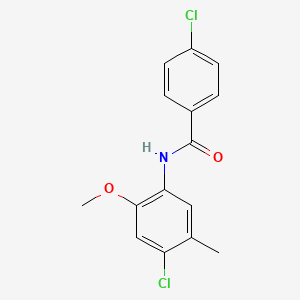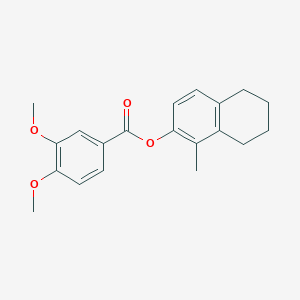
N-cyclopentyl-2,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. CTM belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of several signaling pathways. N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. In animal models, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to reduce pain and improve glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-2,4,5-trimethoxybenzamide in lab experiments is that it has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using N-cyclopentyl-2,4,5-trimethoxybenzamide is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
For the study of N-cyclopentyl-2,4,5-trimethoxybenzamide include further investigation of its mechanism of action and the potential use of N-cyclopentyl-2,4,5-trimethoxybenzamide in combination with other compounds.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with cyclopentylmagnesium bromide to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the amide using thionyl chloride and ammonia. The final product is obtained by the reaction of the amide with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base.
Applications De Recherche Scientifique
N-cyclopentyl-2,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-2,4,5-trimethoxybenzamide has been investigated for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-cyclopentyl-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-12-9-14(20-3)13(19-2)8-11(12)15(17)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLXJWQEDMAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)




![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)